molecular formula C9H18F2N2O2 B2682967 tert-butyl N-{2-[(2,2-difluoroethyl)amino]ethyl}carbamate CAS No. 1565483-16-0

tert-butyl N-{2-[(2,2-difluoroethyl)amino]ethyl}carbamate

Cat. No.: B2682967
CAS No.: 1565483-16-0
M. Wt: 224.252
InChI Key: OIZZVFCYYTUYJX-UHFFFAOYSA-N
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Description

tert-Butyl N-{2-[(2,2-difluoroethyl)amino]ethyl}carbamate is a chemical compound with the molecular formula C9H18F2N2O2. It is known for its use in various chemical reactions and applications in scientific research. The compound is characterized by the presence of a tert-butyl group, a difluoroethyl group, and a carbamate group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{2-[(2,2-difluoroethyl)amino]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{2-[(2,2-difluoroethyl)amino]ethyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl carbamates, while reduction can produce amine derivatives. Substitution reactions result in various substituted carbamates .

Scientific Research Applications

tert-Butyl N-{2-[(2,2-difluoroethyl)amino]ethyl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[(2,2-difluoroethyl)amino]ethyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The difluoroethyl group may enhance the compound’s binding affinity and specificity for its target, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{2-[(2,2-difluoroethyl)amino]ethyl}carbamate is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[2-(2,2-difluoroethylamino)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18F2N2O2/c1-9(2,3)15-8(14)13-5-4-12-6-7(10)11/h7,12H,4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZZVFCYYTUYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565483-16-0
Record name tert-butyl N-{2-[(2,2-difluoroethyl)amino]ethyl}carbamate
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